molecular formula C7H8N2O4 B1453045 1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid CAS No. 1218764-87-4

1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid

Cat. No. B1453045
M. Wt: 184.15 g/mol
InChI Key: FYZUPKJUPDDKFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid” is an intermediate used in the synthesis of N-substituted cyclic imides with anticancer and anti-inflammatory activities . It is also used to prepare imidazolecarboxamide derivatives with cannabinoid CB2 receptor antagonistic activities .


Synthesis Analysis

The synthesis of “1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid” involves several steps. The process starts with the oxidation of benzimidazole . The reaction temperature reaches 60°C, at which point oxone is gradually added and the reaction is maintained for 16 hours .


Molecular Structure Analysis

The molecular formula of “1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid” is C7H8N2O4 . The molecular weight is 184.1494 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions of “1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid” are complex and involve several steps. For instance, the reaction with Fe (NO3)3.9H2O, 58% nitric acid, tetrabutylammonium bromide, and benzimidazole at a temperature of 60°C .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid” include a molecular weight of 184.1494 , a melting point of 262°C , and a density of 1.749 g/cm3 . It is a fine crystalline powder .

Scientific Research Applications

Luminescence Sensing

1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid derivatives have been utilized in the synthesis of lanthanide(III)-organic frameworks. These frameworks exhibit characteristic emission bands sensitive to benzaldehyde derivatives, making them potential fluorescence sensors for these chemicals (Shi et al., 2015).

Coordination Polymers

Transition-metal coordination polymers constructed using multifunctional imidazole dicarboxylates as spacers have been explored for their thermal and photoluminescence properties. These polymers demonstrate strong coordination ability and versatility in coordination modes (Xiong et al., 2013).

Analytical Chemistry

Dimethyl derivatives of imidazolinone herbicides were synthesized for the development of gas chromatographic methods for trace analysis of these herbicides in various matrices. This highlights the application of imidazole derivatives in enhancing analytical methodologies for environmental monitoring (Anisuzzaman et al., 2000).

Host for Anions

Imidazole-based bisphenol derivatives have been structurally characterized to act as versatile hosts for anions. Their crystal packing is assisted by electrostatic and weak interactions, indicating potential applications in molecular recognition and sensor design (Nath & Baruah, 2012).

Coordination Chemistry

A one-dimensional CdII coordination polymer incorporating imidazole dicarboxylate has been synthesized, showcasing the potential of imidazole derivatives in forming diverse metal-organic frameworks with unique structural properties. These materials could find applications in catalysis, gas storage, or separation processes (Liu et al., 2018).

Solid-State Luminescence

Metal-organic frameworks based on imidazole dicarboxylates have been studied for their solid-state luminescence properties. Such frameworks can be used in the development of luminescent materials for sensors, displays, or lighting applications (Lin et al., 2015).

properties

IUPAC Name

1,2-dimethylimidazole-4,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-3-8-4(6(10)11)5(7(12)13)9(3)2/h1-2H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZUPKJUPDDKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid
Reactant of Route 3
Reactant of Route 3
1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid
Reactant of Route 4
Reactant of Route 4
1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid
Reactant of Route 5
1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid
Reactant of Route 6
1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.